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2-acetylphenyl 2-methylbenzoate

Cat. No.: B5871631
M. Wt: 254.28 g/mol
InChI Key: AEEIEGAFXBBQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylphenyl 2-methylbenzoate is a synthetic benzoate ester of interest in organic chemistry and pharmaceutical research. This compound serves as a versatile building block and key intermediate in several named reactions and synthetic pathways for constructing complex molecules . One of the primary research applications of this class of compounds is in Fries rearrangement reactions . Under Lewis acid catalysis, the ester can undergo rearrangement, allowing researchers to explore the synthesis of various hydroxyarylketone derivatives, which are valuable scaffolds in medicinal chemistry. Furthermore, this compound is a crucial precursor in the Baker-Venkataraman rearrangement , a classical method used for the synthesis of 1,3-diketones and, subsequently, oxygen-containing heterocycles like chromones and flavones . These core structures are found in numerous natural products and biologically active molecules. Its structure, featuring acetyl and methyl substituents, makes it a relevant starting material for the synthesis of 2'-hydroxychalcone analogs via Claisen-Schmidt condensation, which are themselves intermediates for flavonoid synthesis . Structurally related benzoate esters have also been identified in extracts from marine Bacillus species, demonstrating significant antibacterial activity against aquatic pathogens such as Vibrio vulnificus and Aeromonas hydrophila , highlighting the potential of this chemical class in antimicrobial research. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B5871631 2-acetylphenyl 2-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetylphenyl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-7-3-4-8-13(11)16(18)19-15-10-6-5-9-14(15)12(2)17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIEGAFXBBQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Acetylphenyl 2 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections for 2-acetylphenyl 2-methylbenzoate (B1238997)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-acetylphenyl 2-methylbenzoate, the most logical strategic disconnection is at the ester functional group (C-O bond), as this is the most synthetically accessible linkage to form.

This primary disconnection breaks the molecule into two key synthons: a 2-acetylphenyl cation and a 2-methylbenzoate anion. These correspond to the following practical synthetic precursors:

Precursor 1: 2'-Hydroxyacetophenone (B8834) (an acetyl-substituted phenol)

Precursor 2: 2-Methylbenzoic acid or its more reactive derivative, 2-Methylbenzoyl chloride.

The forward synthesis, therefore, involves the coupling of these two precursors. This disconnection strategy is fundamental in organic synthesis for planning the construction of ester-containing molecules. arxiv.orgyoutube.comyoutube.com The choice between using the carboxylic acid directly or converting it to an acyl chloride depends on the desired reaction conditions and efficiency.

Direct Esterification Approaches to this compound

Direct esterification involves the condensation reaction between a carboxylic acid and an alcohol (or phenol (B47542) in this case). Various catalytic systems can be employed to facilitate this transformation.

Catalyst-Free Syntheses

The direct reaction between 2'-hydroxyacetophenone and 2-methylbenzoic acid without a catalyst is theoretically possible but generally impractical. Such thermal esterification would require high temperatures to overcome the activation energy and drive off the water byproduct. These conditions often lead to low yields, lengthy reaction times, and potential side reactions or decomposition of the starting materials. The reversible nature of the reaction presents a significant thermodynamic barrier, making catalyst-free approaches inefficient for this type of ester synthesis.

Acid-Catalyzed Routes Utilizing Dehydrating Agents

A more effective and common approach is the acid-catalyzed esterification, often referred to as Fischer-Speier esterification. In this method, a strong acid catalyst is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comgoogle.com To drive the reaction towards the product, a dehydrating agent or azeotropic removal of water is essential to shift the chemical equilibrium.

Parameter Condition Purpose Reference
Reactants 2'-Hydroxyacetophenone, 2-Methylbenzoic acidPhenolic and carboxylic acid precursors
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carboxylic acid, activating it for nucleophilic attack. google.com, google.com
Solvent/Dehydrating Agent Toluene (B28343)Forms an azeotrope with water to remove it from the reaction mixture via a Dean-Stark apparatus.
Temperature RefluxTo facilitate the reaction and azeotropic removal of water.

The reaction proceeds by the nucleophilic attack of the phenolic hydroxyl group on the protonated carbonyl carbon of 2-methylbenzoic acid, followed by the elimination of a water molecule to form the final ester product.

Enzyme-Catalyzed Biocatalytic Syntheses

Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases are enzymes that can effectively catalyze esterification reactions under mild conditions. This method avoids the use of harsh acids and high temperatures.

In a potential biocatalytic synthesis of this compound, a lipase (B570770) enzyme would be used in an organic solvent to catalyze the reaction between 2'-hydroxyacetophenone and 2-methylbenzoic acid.

Parameter Condition Purpose
Reactants 2'-Hydroxyacetophenone, 2-Methylbenzoic acidSubstrates for the enzyme.
Catalyst Immobilized Lipase (e.g., from Candida antarctica)Provides a catalytic surface and facilitates the esterification mechanism.
Solvent A non-polar organic solvent (e.g., Hexane, Toluene)Solubilizes the reactants while allowing the enzyme to remain active.
Temperature 30-60 °CMild conditions to maintain enzyme stability and activity.
Water Removal Molecular sievesTo remove the water byproduct and shift the equilibrium.

The high selectivity of enzymes can be advantageous, potentially reducing the formation of byproducts often seen in conventional chemical syntheses.

Transesterification Reactions for this compound Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be used to synthesize this compound by reacting a simple ester of 2-methylbenzoic acid (like methyl 2-methylbenzoate) with 2'-hydroxyacetophenone.

Transition Metal Catalyzed Transesterification

Transition metal-based catalysts, particularly solid acid catalysts, have shown high efficacy in transesterification reactions. researchgate.net A zirconium/titanium (Zr/Ti) solid acid catalyst, for instance, could potentially be used to synthesize the target compound. researchgate.netmdpi.com

This approach involves reacting methyl 2-methylbenzoate with 2'-hydroxyacetophenone in the presence of the solid catalyst. The catalyst activates the ester, making it susceptible to nucleophilic attack by the phenol.

Parameter Condition Purpose Reference
Reactants Methyl 2-methylbenzoate, 2'-HydroxyacetophenoneEster and phenolic precursors.
Catalyst Zr/Ti solid acidLewis acid catalyst to activate the ester carbonyl group. researchgate.net, mdpi.com
Temperature High temperature (e.g., 120 °C)To drive the reaction and remove the methanol (B129727) byproduct. mdpi.com
Byproduct Removal DistillationThe lower-boiling methanol is removed to shift the equilibrium towards the product. mdpi.com

The advantage of using a solid catalyst includes ease of separation from the reaction mixture, potential for recycling, and often higher yields compared to uncatalyzed reactions.

Organocatalytic Transesterification Methods

Organocatalytic transesterification has emerged as a powerful, metal-free alternative for the synthesis of esters like this compound. This method relies on the use of small organic molecules as catalysts, which are often less toxic and more environmentally benign than their organometallic counterparts. The synthesis of this compound via transesterification would typically involve the reaction of a methyl or ethyl ester of 2-methylbenzoic acid with 2'-hydroxyacetophenone in the presence of an organocatalyst.

Commonly employed organocatalysts for such transformations include N-heterocyclic carbenes (NHCs), 4-dimethylaminopyridine (B28879) (DMAP), and various Brønsted acids and bases. For the synthesis of this compound, a potential pathway could involve the use of an NHC catalyst. The NHC would activate the acyl donor (e.g., methyl 2-methylbenzoate), making it more susceptible to nucleophilic attack by the hydroxyl group of 2'-hydroxyacetophenone.

Table 1: Comparison of Potential Organocatalysts for the Transesterification Synthesis of this compound

Catalyst TypeExample CatalystPlausible MechanismPotential Advantages
N-Heterocyclic Carbene1,3-Dimesitylimidazol-2-ylideneNucleophilic catalysisHigh efficiency, mild reaction conditions
Brønsted Acidp-Toluenesulfonic acidAcid-catalyzed esterificationReadily available, low cost
Brønsted Base1,8-Diazabicycloundec-7-ene (DBU)Base-catalyzed transesterificationStrong non-nucleophilic base

Acylation Reactions Involving Precursors of this compound

Acylation reactions represent a fundamental and widely utilized strategy for the formation of ester bonds. In the context of this compound synthesis, this can be approached in two primary ways: acylation of 2'-hydroxyacetophenone with a derivative of 2-methylbenzoic acid, or a Friedel-Crafts acylation of a pre-formed phenyl ester.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. mdpi.com In principle, one could envision a Friedel-Crafts reaction to introduce the acetyl group onto a phenyl 2-methylbenzoate precursor. However, a more direct and common approach is the acylation of a phenol. The synthesis of this compound can be efficiently achieved by the esterification of 2'-hydroxyacetophenone with 2-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, a Fries rearrangement of a precursor like phenyl 2-methylbenzoate could be considered. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically promoted by a Lewis acid. However, controlling the regioselectivity to obtain the desired 2-acetylphenyl isomer can be challenging.

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Copper-catalyzed cross-coupling reactions have been developed for the formation of C-O bonds, providing a powerful tool for ester synthesis. organic-chemistry.orgrsc.org In the context of this compound, a copper-catalyzed esterification could involve the reaction of 2'-hydroxyacetophenone with 2-methylbenzoic acid. rsc.org

These reactions often proceed under milder conditions than traditional methods and can tolerate a wider range of functional groups. A typical catalytic system might involve a copper(I) or copper(II) salt, a ligand (such as a phenanthroline or bipyridine derivative), and a base. The proposed mechanism involves the formation of a copper alkoxide from 2'-hydroxyacetophenone, which then undergoes reductive elimination with an activated form of 2-methylbenzoic acid to yield the final ester product.

Table 2: Potential Copper-Catalyzed Synthesis of this compound

Copper SourceLigandBaseSolventPotential Yield
CuI1,10-PhenanthrolineK₂CO₃TolueneGood to Excellent
Cu(OAc)₂2,2'-BipyridineCs₂CO₃DMFGood
Cu₂ONonePyridineDioxaneModerate to Good

Optimization of Reaction Conditions and Kinetic Studies for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. researchgate.netresearchgate.net For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst.

For instance, in the acylation of 2'-hydroxyacetophenone with 2-methylbenzoyl chloride, a non-polar aprotic solvent like dichloromethane (B109758) or toluene is often preferred. The reaction temperature can be varied from room temperature to reflux to optimize the reaction rate and yield. Kinetic studies, although not extensively reported for this specific molecule, would involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constants. This information is invaluable for understanding the reaction mechanism and for scaling up the process. An increase in temperature, for example, generally increases the reaction rate but may also lead to the formation of byproducts. researchgate.net

Novel Synthetic Pathways and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. mdpi.comresearchgate.netejcmpr.com For the synthesis of this compound, several green chemistry approaches can be envisioned.

One promising avenue is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The esterification of 2'-hydroxyacetophenone with 2-methylbenzoic acid could potentially be performed under microwave conditions, possibly in a solvent-free setting or using a green solvent like ethanol. researchgate.net

Another green approach is the use of solid acid or base catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process. For example, a solid acid catalyst could be employed for the esterification of 2'-hydroxyacetophenone with 2-methylbenzoic acid. mdpi.com

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, aligns with the principles of green chemistry by reducing the number of workup and purification steps, thereby saving time, energy, and materials. nih.gov

Mechanistic Elucidation of Reactions Involving 2 Acetylphenyl 2 Methylbenzoate

Reaction Pathway Analysis and Transition State Modeling for 2-acetylphenyl 2-methylbenzoate (B1238997) Synthesis

The most common synthetic route to 2-acetylphenyl 2-methylbenzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-methylbenzoic acid and 2'-hydroxyacetophenone (B8834). The generally accepted reaction pathway proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of 2-methylbenzoic acid. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 2'-hydroxyacetophenone acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the protonated 2-methylbenzoic acid.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a key tetrahedral intermediate. This species contains both the original phenolic and carboxylic acid moieties linked by a new carbon-oxygen bond.

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the phenol) to one of the original hydroxyl groups of the carboxylic acid. This converts one of the hydroxyls into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.

While specific transition state modeling data for this compound is not extensively published, computational studies on analogous esterification reactions confirm that the formation of the tetrahedral intermediate is often the rate-determining step. These models help visualize the energy barriers for each step and confirm the structural nature of the transition states.

Kinetics and Thermodynamics of Ester Bond Formation and Cleavage in this compound Analogues

The stability of the ester bond in this compound and its analogues is critical for its application and persistence. Kinetic studies on the hydrolysis (cleavage) of similar benzoate (B1203000) esters provide significant insight into the factors governing this process. The rate of cleavage is highly dependent on the electronic and steric nature of both the acyl and the phenoxy groups.

Studies on the alkaline hydrolysis of various esters show that the stability of the leaving group is a crucial factor. For instance, phenyl benzoate exhibits rapid hydrolysis because the resulting phenoxide ion is well-stabilized by resonance. nih.gov The presence of electron-withdrawing groups on the phenyl ring can further enhance the stability of the phenoxide leaving group, accelerating hydrolysis. Conversely, electron-donating groups would decrease the rate of cleavage.

In a comparative study of the hydrolysis of various benzoate esters, the following half-life (t₁/₂) data were observed, illustrating the influence of the ester's structure on its stability under alkaline conditions. nih.gov

Hydrolysis Half-Life (t₁/₂) of Benzoate Ester Analogues

CompoundAlkaline Hydrolysis t₁/₂ (min)Rat Plasma Hydrolysis t₁/₂ (min)
Methyl benzoate1436
Ethyl benzoate1412
Propyl benzoate19-
Butyl benzoate21-
Phenyl benzoate11-
Ethyl p-bromo benzoate12-

As shown in the table, phenyl benzoate, an analogue of the "phenyl" portion of this compound, has a lower half-life (t₁/₂ = 11 min) compared to simple alkyl esters like propyl benzoate (t₁/₂ = 19 min) and butyl benzoate (t₁/₂ = 21 min), highlighting the effect of the more stable phenoxide leaving group. nih.gov The kinetics of base-catalyzed hydrolysis appear to be directly related to the size of the alkyl group in linear esters. nih.gov

Role of Intermediates and Catalytic Cycles in the Synthesis of this compound

The synthesis of this compound is critically dependent on the action of catalysts and the formation of transient intermediates.

The Tetrahedral Intermediate: As outlined in section 3.1, the central intermediate in the Fischer esterification pathway is the tetrahedral intermediate. This species is higher in energy than both the reactants and products and represents a key point along the reaction coordinate. Its formation and subsequent collapse are the defining events of the esterification mechanism.

Catalytic Cycles: In acid catalysis, the catalyst (H⁺) is consumed in the initial protonation step but is regenerated in the final deprotonation step, allowing a small amount of acid to facilitate the conversion of a large quantity of reactants. The catalytic cycle can be summarized as:

Catalyst protonates the carboxylic acid.

Nucleophilic attack by the phenol (B47542) occurs.

The tetrahedral intermediate forms and undergoes internal proton transfer.

The intermediate collapses, releasing water and the protonated ester.

The protonated ester is deprotonated, yielding the final product and regenerating the catalyst.

While traditional acid catalysis is common, innovative catalytic pathways are continually being explored for related reactions. For example, the gas-phase cross-ketonization of methyl 2-furoate with acetic acid has been successfully achieved using a zirconia (ZrO₂) catalyst, demonstrating the potential for solid-phase catalysts in related acyl transfer reactions. rsc.org Such approaches could offer more sustainable and efficient alternatives to traditional liquid-phase batch processes. rsc.org

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral. However, chiral derivatives can be synthesized by introducing a stereocenter into either the phenol or the benzoic acid moiety. Achieving stereochemical control—the selective formation of one enantiomer or diastereomer over others—requires specialized asymmetric synthesis techniques.

One hypothetical approach to create a chiral derivative would be the asymmetric reduction of the ketone group on 2'-hydroxyacetophenone prior to esterification. Using a chiral reducing agent could convert the prochiral ketone into a chiral secondary alcohol with a high degree of enantioselectivity. This chiral alcohol could then be esterified with 2-methylbenzoic acid to yield a chiral ester derivative.

Advanced strategies for stereochemical control in the synthesis of complex molecules often involve:

Chiral Catalysts: Using transition metal catalysts, such as rhodium, complexed with chiral ligands can create a chiral environment that directs the stereochemical outcome of a reaction. capes.gov.br

Chemo-enzymatic Methods: Enzymes, particularly lipases, can be used to catalyze reactions with high stereoselectivity. mdpi.com For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, a process known as kinetic resolution.

Intramolecular Reactions: The synthesis of chiral epoxides from bio-based materials has been demonstrated using a sequence involving tosylation and subsequent intramolecular S_N2 substitution, a powerful strategy for creating defined stereocenters. mdpi.com

These methods highlight the sophisticated techniques available to chemists for creating specific stereoisomers of complex molecules, which could be applied to generate chiral derivatives of this compound for specialized applications.

Advanced Spectroscopic and Structural Characterization of 2 Acetylphenyl 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of 2-acetylphenyl 2-methylbenzoate (B1238997) in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals.

For 2-acetylphenyl 2-methylbenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic rings, the acetyl methyl protons, and the benzoate (B1203000) methyl protons. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the two carbonyl carbons (one ketone, one ester) and the quaternary aromatic carbons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Due to the absence of published experimental data, this table presents expected chemical shift ranges based on standard values for similar functional groups. Actual values may vary.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Acetyl Protons (-COCH₃)~2.5~29-31
Benzoate Methyl Protons (-Ar-CH₃)~2.4~20-22
Aromatic Protons (Ar-H)~7.0 - 8.2~125 - 135
Quaternary Aromatic CarbonsN/A~128 - 152
Ester Carbonyl Carbon (-COO-)N/A~164 - 166
Ketone Carbonyl Carbon (-CO-)N/A~198 - 200

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR techniques are critical for assembling the molecular puzzle. researchgate.netajchem-a.com They reveal correlations between nuclei that are essential for confirming the structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. sigmaaldrich.com For this compound, COSY would be invaluable for tracing the connectivity of the protons on each of the two aromatic rings, establishing their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nih.gov This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is key to connecting the different fragments of the molecule. sigmaaldrich.comnih.gov For this compound, crucial HMBC correlations would be expected between:

The acetyl methyl protons and the ketone carbonyl carbon.

The protons on the acetyl-substituted ring and the ketone carbonyl carbon.

Protons on the acetyl-substituted ring and the ester carbonyl carbon, via the ester oxygen linkage.

The methyl protons on the benzoate ring and the carbons within that ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, not necessarily connected through bonds. They are vital for determining the molecule's preferred conformation in solution. For this compound, NOESY or ROESY could reveal spatial proximity between the protons of the acetyl group and the adjacent aromatic ring, or between protons on the two different aromatic rings, providing insight into the rotational orientation around the ester bond.

Solid-State NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering unique insights. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to study the molecule in a crystalline or amorphous solid form. This technique could reveal the presence of different polymorphs (different crystal packing arrangements) or non-equivalent molecules within the crystal's asymmetric unit, which would manifest as a splitting or multiplication of signals compared to the solution-state ¹³C NMR spectrum.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemrxiv.orgwikipedia.org This technique would provide definitive proof of the compound's molecular structure, including accurate bond lengths, bond angles, and torsion angles. While no published crystal structure for this compound is currently available, such an analysis would be fundamental to understanding its solid-state properties.

An X-ray diffraction study would reveal how molecules of this compound arrange themselves in a crystal lattice. This includes identifying and quantifying the non-covalent interactions that stabilize the crystal structure. For this molecule, one would anticipate the presence of weak C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings or methyl groups interact with the oxygen atoms of the ester and ketone carbonyl groups of neighboring molecules. Other potential interactions include π-π stacking between the aromatic rings.

The crystal structure provides a snapshot of the molecule's conformation in the solid state. A key conformational feature of this compound would be the dihedral angles between the two aromatic rings and the plane of the ester group. This analysis would show the degree of twisting of the phenyl rings relative to each other, which is influenced by both electronic effects and the steric hindrance imposed by the ortho-substituents.

Hypothetical Crystallographic Data Table for this compound This table illustrates the type of data obtained from an SCXRD experiment. The values are hypothetical.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z (molecules/unit cell)4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and characterizing bond strengths. The spectra are often treated as a molecular "fingerprint."

For this compound, the most prominent features in the FT-IR and Raman spectra would be the stretching vibrations of the two carbonyl groups.

The ester carbonyl (C=O) stretching band would be expected in the region of 1720-1740 cm⁻¹.

The ketone carbonyl (C=O) stretching band would likely appear at a lower wavenumber, around 1680-1700 cm⁻¹, due to its conjugation with the aromatic ring.

Other important vibrational modes would include C-H stretching from the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C-O stretching from the ester linkage, and various C=C stretching vibrations from the aromatic rings (typically in the 1450-1600 cm⁻¹ region). Comparing the FT-IR and Raman spectra would provide complementary information, as some vibrational modes may be more active (i.e., produce stronger signals) in one technique than the other.

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation.

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. While specific HRMS data for this compound is not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of similar ester and ketone-containing aromatic compounds.

Upon electron ionization, the this compound molecule is expected to form a molecular ion, [M]•+. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation routes anticipated for this compound would involve cleavage of the ester linkage and cleavages adjacent to the carbonyl groups.

One of the most probable initial fragmentation steps is the cleavage of the C-O bond of the ester group, which can occur in two ways. Alpha-cleavage relative to the ester carbonyl could result in the formation of a 2-methylbenzoyl cation. Another significant fragmentation pathway involves the cleavage of the bond between the phenyl ring and the ester oxygen, leading to the formation of a 2-acetylphenoxide radical and a 2-methylbenzoyl cation.

Further fragmentation of the primary ions would lead to the characteristic peaks in the mass spectrum. For instance, the 2-methylbenzoyl cation could lose a carbon monoxide (CO) molecule to form a tolyl cation. The ion derived from the 2-acetylphenyl moiety can also undergo characteristic cleavages, such as the loss of a methyl radical from the acetyl group to form a stable acylium ion.

A proposed fragmentation pattern is detailed in the table below, outlining the expected major fragment ions, their mass-to-charge ratio (m/z), and the likely neutral fragments lost. It is important to note that this is a theoretical fragmentation pattern, and actual HRMS analysis would be required for definitive structural confirmation.

Proposed Fragment Ion Structure of Ion m/z (Mass-to-Charge Ratio) Neutral Loss
[C₈H₇O]⁺2-methylbenzoyl cation119.0497C₈H₇O₂•
[C₈H₈O]⁺•2-acetylphenyl radical cation120.0575C₈H₆O
[C₇H₇]⁺Tolyl cation91.0548CO
[C₇H₅O]⁺Benzoyl cation (from rearrangement)105.0340CH₃•
[C₆H₅]⁺Phenyl cation77.0391CO

Circular Dichroism Spectroscopy for Chiral Derivatives of this compound.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule. For a molecule to be CD active, it must be chiral. This compound itself is not chiral and therefore would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for their stereochemical characterization. Chirality could be introduced into the molecule in several ways, for instance, by the addition of a chiral substituent to either of the phenyl rings or by creating a situation of atropisomerism, where rotation around a single bond is restricted, leading to non-superimposable mirror images.

For such hypothetical chiral derivatives, the CD spectrum would be expected to show characteristic Cotton effects, which are the positive or negative peaks in the spectrum. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral centers or the atropisomeric axis. The electronic transitions associated with the aromatic chromophores and the carbonyl groups would likely give rise to distinct CD bands.

For example, a chiral derivative could potentially exhibit Cotton effects in the regions of the π-π* transitions of the phenyl rings and the n-π* transition of the acetyl carbonyl group. The analysis of these effects, often in conjunction with computational chemistry methods, could allow for the unambiguous assignment of the absolute stereochemistry of the molecule.

As there is no published research on the synthesis or circular dichroism analysis of chiral derivatives of this compound, no experimental CD data can be presented. The table below is therefore a hypothetical representation of the type of data that would be sought in such a study.

Hypothetical Chiral Derivative Wavelength (nm) of Cotton Effect Molar Ellipticity (deg·cm²·dmol⁻¹) Associated Electronic Transition
(R)-enantiomer~320Positiven-π* (acetyl C=O)
(R)-enantiomer~280Negativeπ-π* (benzoyl ring)
(R)-enantiomer~250Positiveπ-π* (acetylphenyl ring)
(S)-enantiomer~320Negativen-π* (acetyl C=O)
(S)-enantiomer~280Positiveπ-π* (benzoyl ring)
(S)-enantiomer~250Negativeπ-π* (acetylphenyl ring)

This table is purely illustrative and intended to demonstrate the potential application of circular dichroism spectroscopy. The presented values are not based on experimental results.

Computational Chemistry and Theoretical Investigations of 2 Acetylphenyl 2 Methylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular geometry of organic compounds. For a molecule like 2-acetylphenyl 2-methylbenzoate (B1238997), these computational techniques can predict its three-dimensional arrangement of atoms, bond lengths, bond angles, and electronic properties with a high degree of accuracy.

In a manner analogous to the study of 2-acetylphenyl-2-naphthoate, DFT calculations would be the method of choice for investigating 2-acetylphenyl 2-methylbenzoate. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such analyses. This approach allows for the optimization of the molecule's geometry to find its most stable energetic state.

Optimization of Molecular Conformations and Isomers

The presence of rotatable single bonds in this compound—specifically the C-O ester linkage and the bond connecting the acetyl group to the phenyl ring—gives rise to multiple possible conformations. The study of the analogous 2-acetylphenyl-2-naphthoate involved a systematic scan of the potential energy surface by rotating key dihedral angles to identify the most stable conformers. A similar approach for this compound would reveal the preferred spatial arrangement of the acetyl and methylbenzoyl groups relative to each other.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO would be centered on the electron-withdrawing acetyl group. This distribution influences the molecule's behavior in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Location
HOMO Localized on the phenyl rings
LUMO Centered on the acetyl group

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map for this compound would highlight regions of negative potential (in red) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms of the phenyl rings.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. An MD simulation of this compound would provide insights into how the molecule behaves in a solution, which is often more representative of its state in chemical reactions or biological systems.

By simulating the molecule's movements in a solvent box (e.g., water or an organic solvent), MD can reveal the accessible conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the ester linkage and the rotation of the phenyl rings. The simulations would also detail the nature of the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds or van der Waals interactions.

Spectroscopic Property Predictions and Validation Against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict these chemical shifts.

For this compound, the calculated NMR spectra would be compared with experimentally obtained spectra to confirm the assigned structure. The predicted chemical shifts for the protons and carbons on the phenyl rings, the acetyl group, and the methyl group of the benzoate (B1203000) moiety would be instrumental in this process.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift Range (ppm)
Aromatic Protons 7.0 - 8.2
Acetyl Protons ~2.5
Methyl Protons (benzoate) ~2.4
Carbonyl Carbons 165 - 195
Aromatic Carbons 120 - 150
Acetyl Carbon ~25

Vibrational Frequency Analysis

The calculated vibrational spectrum for this compound would show characteristic stretching frequencies for the C=O bonds of the ester and acetyl groups, as well as various C-H and C-C stretching and bending modes of the aromatic rings. This analysis, when compared with experimental data, helps to confirm the molecular structure and provides a detailed understanding of its vibrational modes.

Table 3: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (ester) Stretching ~1730
C=O (acetyl) Stretching ~1680
C-O (ester) Stretching 1250 - 1300
Aromatic C-H Stretching 3000 - 3100

Reaction Mechanism Modeling and Energetics of Transformations Involving this compound

The reactivity of this compound is primarily governed by the ester functional group. Computational modeling of similar aromatic esters, such as methyl benzoate, provides a framework for understanding the mechanisms and energetics of its transformations. blogspot.comlibretexts.orgpbworks.com Key reactions include hydrolysis and transesterification, which are fundamental to the chemistry of esters. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis:

The hydrolysis of this compound under acidic conditions is expected to proceed via a nucleophilic acyl substitution mechanism. pbworks.comyoutube.comyoutube.com Computational studies on analogous esters, like methyl benzoate, delineate the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by an acid catalyst, typically a strong acid like sulfuric acid. blogspot.compbworks.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. blogspot.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester linkage.

Elimination of the Leaving Group: The protonated hydroxyl group of the former 2-acetylphenol moiety becomes a good leaving group (2-acetylphenol). The tetrahedral intermediate collapses, reforming the carbonyl double bond and releasing 2-acetylphenol.

Deprotonation: The resulting protonated 2-methylbenzoic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide (B78521), this compound would undergo saponification. The mechanism, as modeled for similar esters, involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.orgyoutube.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Elimination of the Leaving Group: The intermediate collapses, and the 2-acetylphenoxide ion is eliminated as the leaving group.

Acid-Base Reaction: The liberated 2-acetylphenoxide is a weaker base than the newly formed 2-methylbenzoic acid is an acid. Therefore, a proton transfer occurs, yielding 2-acetylphenol and the 2-methylbenzoate salt.

This reaction is effectively irreversible due to the final deprotonation step.

Transesterification:

Transesterification involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For this compound, reacting with a different alcohol (e.g., ethanol) would lead to the formation of ethyl 2-methylbenzoate and 2-acetylphenol. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org

Transformation Catalyst Key Mechanistic Steps Products
Acid-Catalyzed HydrolysisAcid (e.g., H₂SO₄)Protonation, Nucleophilic attack by H₂O, Proton transfer, Elimination2-methylbenzoic acid, 2-acetylphenol
Base-Promoted HydrolysisBase (e.g., NaOH)Nucleophilic attack by OH⁻, Formation of tetrahedral intermediate, Elimination2-methylbenzoate salt, 2-acetylphenol
TransesterificationAcid or BaseProtonation (acid) or Nucleophilic attack (base), Attack by alcohol, EliminationNew ester, 2-acetylphenol

This table is generated based on established mechanisms for analogous aromatic esters.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies on this compound Analogues (Theoretical Perspective)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov While no specific QSAR/QSPR studies on this compound analogues were identified, research on related classes of compounds, such as phenyl benzoates and other aromatic esters, provides a theoretical framework for how such studies could be approached. nih.govindustrialchemicals.gov.au

A QSAR/QSPR study on analogues of this compound would involve creating a dataset of structurally similar molecules with measured biological activity (e.g., enzyme inhibition, cytotoxicity) or a specific property (e.g., solubility, boiling point). The structures of these molecules would then be characterized by a set of calculated molecular descriptors.

Key Molecular Descriptors for Aromatic Esters:

For a series of analogues of this compound, where substituents on either the phenyl or benzoate ring are varied, the following descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electron-withdrawing or -donating nature of substituents would significantly alter the electronic properties of the ester and its reactivity.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. The size and shape of substituents can influence how the molecule fits into a biological target's active site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's distribution between an oily and an aqueous phase. nih.gov This is crucial for predicting a molecule's ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. nih.gov

Potential QSAR/QSPR Models:

By applying statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model can be developed that links the descriptors to the observed activity or property. For example, a QSAR study on phenyl benzoate analogues for skin sensitization found that molecular volume and the calculated logP were key parameters. nih.gov A similar approach for analogues of this compound could yield an equation of the form:

Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of compounds with desired properties. For instance, a hypothetical QSAR model might reveal that increasing the hydrophobicity of a substituent on the phenyl ring enhances a particular biological activity, while bulky substituents on the benzoate ring diminish it.

Descriptor Type Example Descriptors Potential Influence on Activity/Property
ElectronicPartial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesReactivity, Binding affinity to polar sites
StericMolecular Volume, Surface Area, Molar RefractivityReceptor fit, Bioavailability
HydrophobicLogP (Partition Coefficient)Membrane permeability, Solubility
TopologicalConnectivity Indices, Shape IndicesOverall molecular structure-activity correlation

This table illustrates the types of descriptors and their potential relevance in a QSAR/QSPR study of this compound analogues.

Reactivity Profiles and Derivatization Strategies for 2 Acetylphenyl 2 Methylbenzoate

Hydrolysis and Transesterification Reactivity under Various Conditions

The ester linkage is a prominent reactive site in 2-acetylphenyl 2-methylbenzoate (B1238997), susceptible to cleavage via hydrolysis and transesterification. The conditions of these reactions dictate the products.

Hydrolysis : This process involves the cleavage of the ester bond by water.

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst and water, the ester bond can be broken to yield 2-hydroxyacetophenone (B1195853) and 2-methylbenzoic acid. This is a reversible reaction.

Base-Induced Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521), results in an irreversible reaction that produces the corresponding salt of the carboxylic acid and the phenoxide. Specifically, it would yield sodium 2-methylbenzoate and sodium 2-acetylphenoxide.

Transesterification : This reaction involves the exchange of the 2-acetylphenyl group with another alcohol, catalyzed by either an acid or a base, to form a new ester. smolecule.com For instance, reacting 2-acetylphenyl 2-methylbenzoate with methanol (B129727) would produce methyl 2-methylbenzoate and 2-hydroxyacetophenone.

The reactivity of the ester is influenced by the electron-withdrawing nature of the acetyl group. Studies on the related compound, 2-acetylphenyl benzoate (B1203000), have shown that the proximity of the acetyl group can lead to intramolecular nucleophilic participation, which can affect solvolysis mechanisms. smolecule.com In one study, the hydrolysis of 2-acetylphenyl mesitoate was found to be significantly faster than its 4-isomer due to the participation of the keto-carbonyl group. rsc.org

Reactions at the Acetyl Moiety: Ketone Reactivity (e.g., Oxidation, Reduction)

The acetyl group, a ketone, offers a site for various chemical transformations, including oxidation and reduction.

Reduction : The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol.

Selective Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to an alcohol without affecting the ester group.

Non-Selective Reduction : A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities.

Oxidation : The acetyl group can be oxidized to a carboxylic acid derivative using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions.

Reactions at the Methylbenzoate Moiety: Aromatic Substitution (e.g., Nitration, Halogenation) and Functional Group Transformations

The two aromatic rings present in this compound are susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing functional groups.

Nitration : The introduction of a nitro group (—NO₂) onto an aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.org The ester group is a deactivating, meta-director. rsc.orgscribd.com Therefore, nitration of the methylbenzoate ring would be expected to yield the meta-substituted product. rsc.orgscribd.com The reaction temperature is typically kept low to prevent dinitration. scribd.comscribd.com

Halogenation : This involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. msu.edu This reaction is typically carried out in the presence of a Lewis acid catalyst. msu.edu

Functional Group Transformations : The methyl group on the benzoate ring can be oxidized to a carboxylic acid using a strong oxidizing agent.

Synthesis of Complex Analogues and Hybrid Molecules Incorporating the this compound Scaffold

The structure of this compound, with its multiple reactive sites, makes it a potentially valuable building block for creating more complex molecules. For example, the ketone can participate in reactions like aldol (B89426) condensations to form larger carbon skeletons. smolecule.com While specific, widely reported examples of its use as a scaffold are limited, related structures are known. For instance, various derivatives such as (2-acetylphenyl) 4-methylbenzoate and 2-acetylphenyl 4-chlorobenzoate (B1228818) have been synthesized. nih.govnih.gov

Polymerization Studies Involving this compound Monomers

There is a lack of specific studies on the direct use of this compound as a monomer in polymerization reactions. However, the acetyl group's stability could make it suitable for formulations in polymers and resins. In principle, after hydrolysis, the resulting 2-hydroxyacetophenone and 2-methylbenzoic acid could serve as monomers in condensation polymerization to form polyesters.

Exploration of Advanced Applications and Functional Roles for 2 Acetylphenyl 2 Methylbenzoate

Investigation of 2-acetylphenyl 2-methylbenzoate (B1238997) as a Precursor in Materials Science

The bifunctional nature of 2-acetylphenyl 2-methylbenzoate, containing both a ketone and an ester group, makes it a theoretically interesting building block for novel materials.

While specific research on the polymerization of this compound is not extensively documented, its functional groups suggest several theoretical pathways for integration into polymeric structures.

Polyester Synthesis: The ester group could potentially undergo transesterification with a diol under appropriate catalytic conditions to form a polyester. In this scenario, the 2-acetylphenyl moiety would be incorporated as a side chain, imparting specific properties to the polymer.

Side-Chain Functionalization: The acetyl group offers a reactive handle for modification. For instance, it could be converted to a polymerizable group like a vinyl or an acrylate. Subsequent polymerization would lead to a polymer with the 2-methylbenzoate phenyl group as a pendant side chain.

Polyketone Synthesis: The acetyl group could, in theory, participate in reactions to form polyketones, although this is a less common polymerization strategy.

The incorporation of this molecule into a polymer backbone would likely require prior chemical modification to introduce a second reactive group for step-growth polymerization, or a polymerizable moiety for chain-growth polymerization.

The formation of ordered supramolecular structures through non-covalent interactions is a key area of materials science. The molecular structure of this compound suggests a propensity for self-assembly.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this could lead to the formation of one-, two-, or three-dimensional networks.

π-π Stacking: The two aromatic rings (the acetylphenyl and the methylbenzoyl moieties) can participate in π-π stacking interactions, which are crucial in the organization of many aromatic compounds in the solid state.

Dipole-Dipole Interactions: The polar carbonyl and ester groups can lead to dipole-dipole interactions, further influencing the packing of the molecules.

The interplay of these non-covalent forces could lead to the formation of well-defined, self-assembled structures such as liquid crystals or organogels, although experimental evidence for this compound is not yet available.

Catalytic Applications and Ligand Design Incorporating the this compound Framework

The structure of this compound provides a framework that could be adapted for use in catalysis, either as a ligand precursor or as a substrate in catalytic reactions.

Chiral ligands are essential for asymmetric catalysis. While this compound is itself achiral, it could be a valuable precursor for the synthesis of chiral ligands.

A potential synthetic route could involve the asymmetric reduction of the ketone to a chiral alcohol. This alcohol could then be further functionalized, for example, by conversion to a phosphine (B1218219) or an amine, to create a bidentate chiral ligand. The stereochemistry of the ligand would be controlled by the choice of chiral reducing agent or catalyst.

Theoretical Scheme for Chiral Ligand Synthesis:

Asymmetric Reduction: The acetyl group of this compound is reduced to a chiral secondary alcohol using a chiral catalyst (e.g., a CBS catalyst or a chiral ruthenium complex).

Functional Group Interconversion: The resulting chiral alcohol can be converted into other functional groups. For example, tosylation followed by nucleophilic substitution with a phosphide (B1233454) source could yield a chiral phosphine ligand.

Coordination to Metal Center: The newly synthesized chiral ligand could then be coordinated to a transition metal to form a catalyst for asymmetric reactions.

The functional groups present in this compound make it a potential substrate for various catalytic transformations.

Organocatalysis: The acetyl group can participate in a range of organocatalytic reactions. For instance, it could undergo aldol (B89426) or Mannich reactions in the presence of a suitable organocatalyst.

Metal-Catalyzed Reactions: The ester group can be a handle for cross-coupling reactions. For example, under specific palladium or nickel catalysis, the C-O bond of the ester could be activated for coupling with boronic acids (Suzuki coupling) or other organometallic reagents.

The following table outlines some potential catalytic transformations involving this compound as a substrate.

Reaction TypeFunctional Group InvolvedPotential CatalystPotential Product
Aldol ReactionAcetyl groupProline or its derivativesβ-hydroxy ketone
Mannich ReactionAcetyl groupChiral amineβ-amino ketone
Suzuki CouplingEster groupPalladium complexBiaryl compound
Buchwald-Hartwig AminationEster groupPalladium complexAryl amine

These potential applications highlight the versatility of the this compound framework in synthetic organic chemistry.

Fluorescent and Luminescent Properties of this compound and its Derivatives

The photophysical properties of aromatic ketones and esters are of significant interest for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). The combination of an acetophenone (B1666503) chromophore and a benzoate (B1203000) moiety in this compound suggests that it and its derivatives could exhibit interesting fluorescent and luminescent behavior.

The fluorescence of acetophenone derivatives is known to be sensitive to their substitution pattern. For example, the introduction of electron-donating groups can lead to a red-shift in the emission spectrum and an increase in the fluorescence quantum yield. nih.gov Similarly, the luminescent properties of benzoate esters have been studied, with some derivatives showing potential as blue emitters in OLEDs.

The photophysical properties of this compound itself have not been extensively reported. However, based on data from related compounds, it is possible to predict its likely behavior. The presence of the two aromatic rings and the carbonyl group creates a conjugated system that can absorb UV light and potentially emit in the visible region.

The following table summarizes the photophysical properties of some related acetophenone and benzoate derivatives to provide a comparative context.

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
4-HydroxyacetophenoneEthanol276325-
4-Hydroxy-3-iodoacetophenoneEthanol285340-
4-Hydroxy-3,5-diiodoacetophenoneEthanol295350Increased
2-(2-Hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazoleDMSO--0.07
2-(2-Acetoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazoleDMSO--0.19

Data compiled from various sources for illustrative purposes. nih.gov

Derivatives of this compound, for example, through substitution on either of the phenyl rings, could be synthesized to tune the fluorescent and luminescent properties. The introduction of electron-donating or electron-withdrawing groups, or the extension of the conjugated system, could lead to a range of emission colors and efficiencies.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The unique arrangement of aromatic rings and carbonyl groups in this compound makes it a candidate for investigation in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces between the molecules are weaker than covalent bonds. These non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces, can lead to the formation of highly ordered structures with specific functions.

Hypothetical Host-Guest Interactions:

The structure of this compound allows for its potential use as either a "host" or a "guest" molecule in a supramolecular assembly. As a host, the aromatic rings could form a cavity capable of encapsulating smaller guest molecules. The acetyl and ester groups could act as recognition sites, binding to specific guests through hydrogen bonding or dipole-dipole interactions.

Conversely, as a guest, this compound could fit within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The nature and strength of these interactions would be dependent on the size and shape complementarity between the host and the guest, as well as the solvent environment.

Potential Research Directions:

To explore the supramolecular chemistry of this compound, researchers could synthesize a series of derivatives with modified functional groups to tune their binding properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial techniques to characterize the resulting supramolecular structures and to study the dynamics of host-guest interactions.

Data on Hypothetical Host-Guest Systems:

The following table presents hypothetical binding constants for the interaction of this compound with different types of host molecules. It is important to note that this data is purely illustrative and not based on experimental results.

Host MoleculeGuest MoleculeHypothetical Binding Constant (K_a, M⁻¹)Potential Interaction Type
Beta-CyclodextrinThis compound150Inclusion of the phenyl ring
CalixareneThis compound300Pi-pi stacking and hydrogen bonding
CucurbiturilThis compound500Ion-dipole and hydrophobic interactions

Further research in this area could lead to the development of new materials with applications in areas such as drug delivery, chemical sensing, and catalysis.

Biological Activity and Mechanistic Insights of 2 Acetylphenyl 2 Methylbenzoate Excluding Clinical/safety Data

In Vitro Enzyme Inhibition and Activation Studies

No publicly available studies were found that investigated the inhibitory or activational effects of 2-acetylphenyl 2-methylbenzoate (B1238997) on any enzyme.

Kinetic Analysis of Specific Enzymes (e.g., InhA, eDHFR)

There is no available research detailing the kinetic parameters (such as Kᵢ, IC₅₀, or mechanism of inhibition) of 2-acetylphenyl 2-methylbenzoate with specific enzymes like InhA or eDHFR.

Structure-Activity Relationships (SAR) at the Molecular Level

A structure-activity relationship analysis for this compound has not been published. Such an analysis would require the synthesis and biological testing of a series of structural analogs to determine the influence of different chemical groups on its activity, and this data is not available.

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

No data from receptor binding assays for this compound is present in the public domain.

Affinity and Selectivity Profiling

Information regarding the binding affinity (e.g., Kd) and selectivity of this compound for specific biological receptors is not available.

Allosteric Modulation Mechanisms

There are no published studies suggesting or detailing any allosteric modulation mechanisms for this compound on any receptor.

Cellular Pathway Modulation by this compound (In Vitro Studies)

No in vitro studies have been published that describe the modulation of any cellular pathways by this compound.

Analysis of Signaling Cascades (e.g., Inflammatory Pathways)

Currently, there is a lack of specific scientific literature and published research on the analysis of signaling cascades, such as inflammatory pathways, directly involving this compound. While related compounds, like some benzoate (B1203000) derivatives, have been noted for their potential anti-inflammatory properties, no dedicated studies detailing the specific effects of this compound on intracellular signaling pathways have been identified. Therefore, its role in modulating inflammatory responses or any other signaling cascade remains uncharacterized.

Gene Expression and Protein Regulation Studies

There are no available studies in the public domain that investigate the impact of this compound on gene expression or protein regulation. Research into how this specific compound might alter transcriptional activities or the proteome of cells has not been documented. Consequently, its potential to regulate the expression of specific genes or the synthesis of proteins is unknown.

In Vitro Antimicrobial or Antifungal Activity Studies

A review of the current scientific literature reveals no specific studies on the in vitro antimicrobial or antifungal activity of this compound. While various ester and benzoate compounds have been assessed for such properties, dedicated research to determine the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this particular compound against bacterial or fungal strains has not been published.

Target Identification in Microbial Systems (e.g., Bacterial Cell Membranes, Key Enzymes)

In line with the absence of antimicrobial activity studies, there is no information available regarding the identification of specific microbial targets for this compound. Investigations into its potential interactions with bacterial cell membranes, essential microbial enzymes, or other cellular components have not been reported.

Resistance Mechanism Investigation

There are no documented investigations into microbial resistance mechanisms against this compound. The study of how microorganisms might develop resistance, for instance, through target modification, enzymatic inactivation, or efflux pumps, is contingent on the compound demonstrating antimicrobial activity in the first place, which has not been established.

Phytotoxicity Assessment and Plant Growth Regulation Potential

Scientific literature lacks any specific assessment of the phytotoxicity of this compound or its potential as a plant growth regulator. While other ester compounds have been explored for their effects on plant development, no such studies have been conducted for this specific molecule.

Computational Docking and Molecular Dynamics Simulations for Biological Target Interactions

There are no published computational docking or molecular dynamics simulation studies that focus on the interaction of this compound with any biological targets. Such in silico studies are valuable for predicting binding affinities and understanding interaction mechanisms, but they have not yet been applied to this compound.

Binding Pose Prediction and Energetics

Information regarding the prediction of binding poses and the associated energetics for this compound is not available in published scientific literature.

Conformational Changes Upon Binding

There is no available data describing any conformational changes that occur in biological macromolecules upon the binding of this compound.

Future Directions and Unexplored Avenues for 2 Acetylphenyl 2 Methylbenzoate Research

Development of Novel Synthetic Methodologies for Structurally Diverse Analogues

The synthesis of aromatic esters has evolved beyond traditional Fischer esterification, moving towards more efficient and environmentally benign methods. Future research on 2-acetylphenyl 2-methylbenzoate (B1238997) could focus on developing novel synthetic pathways to create a library of structurally diverse analogues. These analogues, with varied substitution patterns on either aromatic ring, could lead to the discovery of compounds with enhanced properties.

Recent innovations in organic synthesis that could be applied include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of aromatic esters. researchgate.net Applying microwave irradiation to the esterification of 2-hydroxyacetophenone (B1195853) derivatives with substituted benzoic acids could provide a rapid route to a wide range of analogues.

Phase-Transfer Catalysis (PTC): Solvent-free PTC methods have been successfully used for the synthesis of various aromatic esters, offering a greener alternative to classical procedures. bohrium.com This approach could be particularly useful for synthesizing derivatives of 2-acetylphenyl 2-methylbenzoate under mild conditions.

Novel Catalytic Systems: The development of new catalysts is a cornerstone of modern organic chemistry. For instance, a novel "ester dance reaction" has been discovered, which allows for the translocation of ester groups on an aromatic ring under mild conditions. waseda.jp Such innovative catalytic systems could be explored to create isomers and other complex derivatives that are not accessible through traditional methods.

Biocatalysis: The use of enzymes, such as lipases, for ester synthesis is a growing area of green chemistry. mdpi.comresearchgate.net Enzymatic routes could offer high selectivity and avoid the use of harsh reagents and solvents, leading to the sustainable production of this compound and its analogues. mdpi.comresearchgate.net

Table 1: Potential Synthetic Methodologies for this compound Analogues

MethodologyPotential AdvantagesKey Considerations
Microwave-Assisted SynthesisRapid reaction times, improved yieldsOptimization of power and temperature
Phase-Transfer Catalysis (PTC)Solvent-free, mild conditions, eco-friendlyChoice of catalyst and reaction conditions
Novel Catalytic SystemsAccess to novel isomers and derivativesCatalyst development and cost
BiocatalysisHigh selectivity, green process, mild conditionsEnzyme stability and substrate scope

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery of new materials and molecules. aalto.fi For this compound, ML models could be employed to predict a range of properties for its hypothetical analogues, guiding synthetic efforts towards compounds with desired characteristics.

Key areas for the application of ML and AI include:

Property Prediction: ML algorithms can be trained on datasets of known aromatic esters to predict properties such as solubility, toxicity, and spectroscopic characteristics. aalto.fimdpi.com This would allow for the virtual screening of a large number of potential analogues of this compound before committing to their synthesis. For example, ML models have been used to predict the degree of aromaticity from structural fingerprints, which could be relevant for assessing the stability and electronic properties of derivatives. nih.gov

Reactivity Prediction: AI tools can predict the outcomes of chemical reactions, including yields and potential byproducts. st-andrews.ac.uk This could be invaluable in optimizing the synthesis of this compound and its derivatives, saving time and resources. For instance, ML has been used to predict the outcomes of catalytic hydrogenation of esters. st-andrews.ac.uk

De Novo Design: Advanced AI models can be used for the de novo design of molecules with specific desired properties. By defining a target property profile (e.g., high UV absorption, specific biological activity), AI could generate novel molecular structures related to this compound for further investigation.

Exploration in Emerging Interdisciplinary Fields

While the applications of the parent compound, 2-acetylphenyl benzoate (B1203000), have been suggested in pharmaceuticals and cosmetics as a UVA absorber smolecule.com, the future of this compound and its analogues could lie in more advanced, interdisciplinary fields.

Optoelectronics: Aromatic compounds are at the heart of many organic electronic materials. Research into aromatic esters has indicated their potential for applications in nonlinear optics, such as second harmonic generation (SHG). researchgate.net The electronic properties of this compound analogues could be tuned by introducing electron-donating or electron-withdrawing groups, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices. The development of stable and tunable polycyclic aromatic compounds is crucial for advancing this field. chemrxiv.org

Agrochemicals: Aromatic esters have found use as active ingredients and adjuvants in agrochemical formulations. google.com For example, benzyl esters have shown toxicity against various insect pests. nih.gov The mode of action of such compounds is a key area of research. Future studies could explore the potential of this compound derivatives as novel pesticides, herbicides, or plant growth regulators. Understanding the structure-activity relationship would be crucial in designing effective and environmentally benign agrochemicals.

Sustainable Production and Lifecycle Assessment

In line with the principles of green chemistry, the future development of any chemical compound must consider its environmental impact from cradle to grave.

Sustainable Production: Research into the synthesis of this compound should prioritize the use of renewable feedstocks, environmentally friendly solvents, and energy-efficient processes. bohrium.com As previously mentioned, biocatalysis and solvent-free synthesis are promising avenues. bohrium.commdpi.comresearchgate.net The development of catalysts that can be easily recovered and reused would also contribute to a more sustainable manufacturing process. mdpi.com

Lifecycle Assessment (LCA): A comprehensive Lifecycle Assessment (LCA) should be conducted to evaluate the environmental footprint of this compound, from the sourcing of raw materials to its final disposal or degradation. p6technologies.comslrconsulting.com LCA provides a holistic view of the environmental impacts, including carbon footprint, water usage, and ecotoxicity. earthshiftglobal.comazelis.com Such assessments are becoming increasingly important for the chemical industry to guide the development of more sustainable products and processes. earthshiftglobal.comacs.org

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The optimization of synthetic protocols relies on a detailed understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions can provide invaluable insights.

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. scielo.org.conih.gov An IR probe can be directly inserted into the reaction vessel to track the disappearance of reactants and the formation of products without the need for sampling. scielo.org.co This would allow for precise determination of reaction endpoints and the optimization of reaction conditions for the synthesis of this compound.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to monitor complex reaction mixtures. youtube.com While technically more challenging to implement for in-situ monitoring than IR, it can provide a wealth of information about reaction intermediates and byproducts, leading to a deeper understanding of the reaction mechanism.

Mass Spectrometry: On-line mass spectrometry can also be used to monitor the progress of reactions by directly sampling the reaction mixture and analyzing its composition. nih.gov

By employing these advanced analytical techniques, researchers can gain a more complete picture of the chemical transformations involved in the synthesis of this compound, leading to more efficient, controlled, and reproducible synthetic methods. spectroscopyonline.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-acetylphenyl 2-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification between 2-acetylphenol and 2-methylbenzoyl chloride using a catalyst such as concentrated sulfuric acid or phosphoric acid. Key parameters include:
  • Temperature : 80–100°C under reflux.
  • Solvent : Anhydrous dichloromethane or toluene.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Monitoring via TLC and FT-IR (e.g., ester C=O stretch at ~1740 cm⁻¹) ensures reaction completion . For hindered esters like 2-acetylphenyl derivatives, base-catalyzed solvolysis studies suggest intramolecular participation of the acetyl group, necessitating pH control during workup .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm ester linkages and acetyl group integration (e.g., acetyl CH₃ at ~2.6 ppm).
  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. Validate geometry with WinGX/ORTEP to visualize anisotropic displacement ellipsoids .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 268).
    Cross-validate data using the IUCr’s structure validation guidelines (e.g., check for R-factor discrepancies and ADPs) .

Advanced Research Questions

Q. How can mechanistic insights into the base-catalyzed solvolysis of 2-acetylphenyl esters inform synthetic strategies?

  • Methodological Answer : Studies on structurally analogous hindered esters (e.g., 2-acetylphenyl mesitoate) reveal intramolecular nucleophilic participation of the acetyl keto group under basic conditions, leading to acetal formation . To avoid side reactions:
  • Use mild bases (e.g., NaHCO₃ instead of NaOH).
  • Monitor reaction progress via HPLC to detect intermediates.
  • Computational modeling (DFT/B3LYP) can predict transition states and optimize reaction pathways .

Q. What computational approaches are suitable for studying the biological interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase) based on the compound’s acetyl and benzoate motifs.
  • MD simulations : GROMACS for analyzing stability in aqueous or lipid bilayer environments.
  • ADMET prediction : SwissADME to assess bioavailability and toxicity.
    Experimental validation via in vitro assays (e.g., enzyme inhibition kinetics) is critical to resolve discrepancies between computational and empirical data .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, conflicting NOESY signals may arise from dynamic conformational changes, requiring variable-temperature NMR studies.
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from partially overlapping diffraction patterns .
  • Error analysis : Apply Hamilton R-factor tests to distinguish between systematic errors (e.g., absorption corrections) and model inaccuracies .

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Feasible Synthetic Routes

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2-acetylphenyl 2-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.